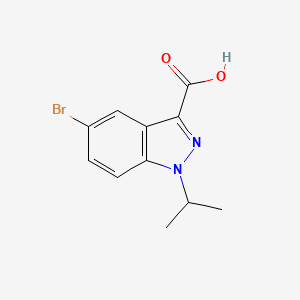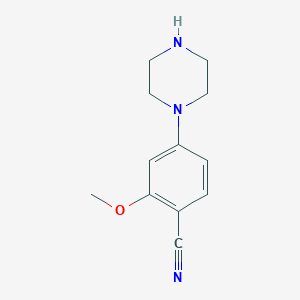![molecular formula C10H8N2O5S B13981919 Ethyl 3-carboxy-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13981919.png)
Ethyl 3-carboxy-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C10H8N2O5S is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C10H8N2O5S typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a suitable aromatic amine with a sulfonating agent to introduce the sulfonic acid group. This is followed by nitration to introduce the nitro groups and subsequent reduction to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of C10H8N2O5S may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The use of automated systems and continuous monitoring ensures consistency and quality in the production process.
化学反应分析
Types of Reactions
C10H8N2O5S: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学研究应用
C10H8N2O5S: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which C10H8N2O5S exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
相似化合物的比较
C10H8N2O5S: can be compared with other similar compounds based on its structure and properties. Similar compounds include:
C10H8N2O4S: This compound has one less oxygen atom and may exhibit different reactivity.
C10H8N2O6S: This compound has one more oxygen atom and may have different chemical properties.
C10H8N2O5S2: This compound contains an additional sulfur atom, which can affect its chemical behavior.
The uniqueness of C10H8N2O5S lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C10H8N2O5S |
|---|---|
分子量 |
268.25 g/mol |
IUPAC 名称 |
2-ethoxycarbonyl-4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O5S/c1-2-17-10(16)6-11-7(13)5-4(9(14)15)3-18-8(5)12-6/h3H,2H2,1H3,(H,14,15)(H,11,12,13) |
InChI 键 |
HYJJAMGFTQTWKD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC2=C(C(=CS2)C(=O)O)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


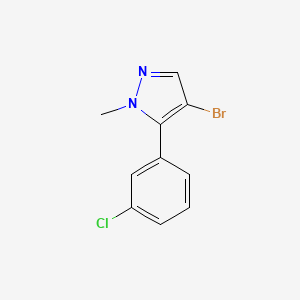

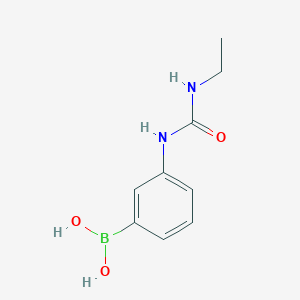
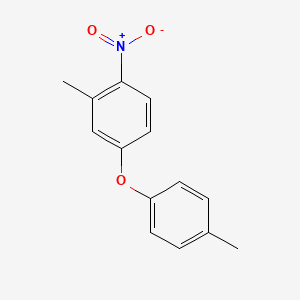
![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
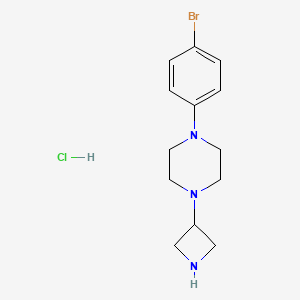
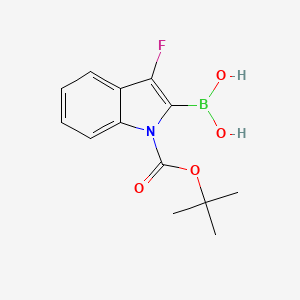
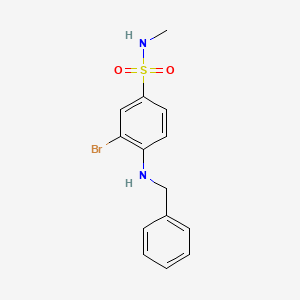


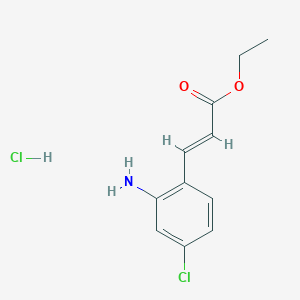
![1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13981911.png)
